n'-Methylpyrazine-2-carbohydrazonamide
Description
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H9N5/c1-8-11-6(7)5-4-9-2-3-10-5/h2-4,8H,1H3,(H2,7,11) |
InChI Key |
QHEHUXFWZGSGCZ-UHFFFAOYSA-N |
Isomeric SMILES |
CN/N=C(/C1=NC=CN=C1)\N |
Canonical SMILES |
CNN=C(C1=NC=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-Methylpyrazine-2-carbohydrazonamide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then treated with methyl iodide to yield n’-Methylpyrazine-2-carbohydrazonamide .
Industrial Production Methods
Industrial production methods for n’-Methylpyrazine-2-carbohydrazonamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
n’-Methylpyrazine-2-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of n’-Methylpyrazine-2-carbohydrazonamide.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
n’-Methylpyrazine-2-carbohydrazonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of n’-Methylpyrazine-2-carbohydrazonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis . The compound forms hydrogen bonds with the active site residues of the enzyme, thereby inhibiting its activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazine-2-carbohydrazonamide derivatives vary primarily in their hydrazone substituents, which influence electronic, steric, and solubility properties. Key examples include:
Physicochemical Properties
The methyl group likely lowers the melting point compared to the benzylidene derivative due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
